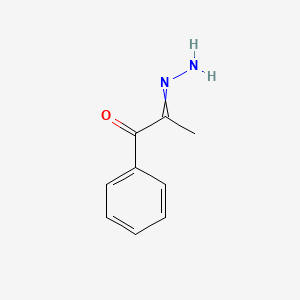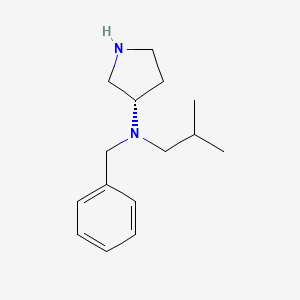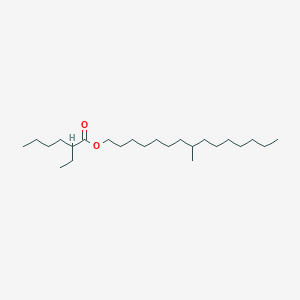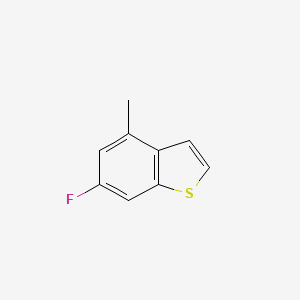![molecular formula C11H13N3O4 B14205696 2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- is an organic compound with a complex structure that includes a cyclohexadienone core, a morpholinylamino group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- typically involves multiple steps. One common method includes the reaction of 2,4-cyclohexadienone with a morpholinylamine derivative under controlled conditions. The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions or substituted derivatives from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Cyclohexadien-1-one, 6-methylene-: A similar compound with a methylene group instead of the morpholinylamino group.
2-Methoxy-6-[(4-morpholinylamino)methylene]-2,4-cyclohexadien-1-one: A derivative with a methoxy group.
Uniqueness
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- is unique due to the presence of both the morpholinylamino and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C11H13N3O4/c15-11-2-1-10(14(16)17)7-9(11)8-12-13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8+ |
InChI-Schlüssel |
BEDZXANQXLWQBM-XYOKQWHBSA-N |
Isomerische SMILES |
C1COCCN1/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1COCCN1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)


